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Compound of Interest

Compound Name: PT-88

Cat. No.: B12373596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data for the

investigational drug PT-88, correctly identified as PI-88 (Muparfostat), with alternative therapies

for hepatocellular carcinoma (HCC) and advanced melanoma. The information is presented to

facilitate independent verification and analysis by researchers, scientists, and drug

development professionals.

Executive Summary
PI-88 is a novel angiogenesis inhibitor that functions primarily by inhibiting heparanase, an

enzyme crucial for tumor growth, metastasis, and the formation of new blood vessels. Clinical

trials have investigated its efficacy as an adjuvant therapy for HCC following curative resection

and as a treatment for advanced melanoma. This guide summarizes the quantitative outcomes

of these trials and compares them with established alternative treatments for these indications.

Detailed methodologies for key experimental assays associated with PI-88's mechanism of

action are also provided.

PI-88 Performance Data
The following tables summarize the key quantitative data from Phase II clinical trials of PI-88 in

hepatocellular carcinoma and advanced melanoma.
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Table 1: PI-88 as Adjuvant Therapy for Hepatocellular
Carcinoma (Phase II)

Endpoint
Control Group (No
Treatment)

PI-88 (160 mg/day) PI-88 (250 mg/day)

Number of Patients

(ITT)
58 56 54

Recurrence-Free Rate

at 48 Weeks
50% 63% 41%

Recurrence-Free Rate

(3-year follow-up)
50% 63% Not Reported

Time to Recurrence

(36th percentile)
Baseline Postponed by 78% Not Reported

Hepatotoxicity-

Related Withdrawals
N/A 1.8% 10.5%

Table 2: PI-88 in Advanced Melanoma (Phase II)
Endpoint PI-88 (250 mg/day)

Number of Evaluable Patients 41

Objective Response Rate (ORR) 4.9% (2 Partial Responses)

Disease Control Rate (PR + SD) 36%

Progression-Free Rate at 4 cycles (approx. 16

weeks)
24%

Grade 3/4 Toxicities

Brain hemorrhage (1 pt), Thrombocytopenia (2

pts), Arterial thrombosis (1 pt), ALT elevation (1

pt)

Comparison with Alternative Therapies
The following tables provide a comparative overview of PI-88's performance against other

therapeutic options for HCC and advanced melanoma.
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Table 3: Comparison of Adjuvant Therapies for
Hepatocellular Carcinoma

Therapy
Recurrence-Free Survival
(RFS) / Recurrence Rate

Overall Survival (OS)

PI-88 (160 mg/day) 63% recurrence-free at 3 years

56.8% improvement in

disease-free survival for high-

risk patients

Sorafenib

Median RFS not reached vs. 8

months in control (pilot study)

[1]. Another study showed a

lower recurrence rate (44.1%

vs. 75%)[2]. However, the

STORM trial showed no

significant improvement in

RFS[3].

Median OS of 25 months vs.

18 months in control[2].

Transarterial

Chemoembolization (TACE)

3-year RFS of 56.0% vs.

42.1% in control[4]. Another

study showed similar 3-year

recurrence rates (40.1% vs.

34.0%).

3-year OS of 85.2% vs. 77.4%

in control.

Table 4: Comparison of Therapies for Advanced
Melanoma
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Therapy
Objective Response Rate
(ORR)

Median Progression-Free
Survival (PFS)

PI-88 4.9%
~4 months (based on 24%

progression-free at 4 cycles)

Ipilimumab 11.9% - 12% 2.8 - 3 months

Nivolumab 31% - 44.9% 6.9 months

Pembrolizumab 33% - 40% 4.1 - 5.5 months

Nivolumab + Ipilimumab 58% - 61.1% 11.5 months

BRAF Inhibitors (Vemurafenib) ~50% - 53%
Not explicitly stated in the

provided search results.

BRAF/MEK Inhibitors

(Rechallenge)
34% 5 months

Experimental Protocols
Heparanase Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of a

compound like PI-88 on heparanase enzymatic activity.

Objective: To quantify the inhibition of heparanase-mediated cleavage of a heparan sulfate

substrate.

Materials:

Recombinant human heparanase

Heparan sulfate substrate (e.g., fondaparinux or biotinylated heparan sulfate)

Test compound (PI-88) at various concentrations

Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
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Detection reagent (e.g., WST-1 tetrazolium salt for colorimetric detection or streptavidin-HRP

for ELISA-based detection)

96-well microplate

Plate reader (spectrophotometer or ELISA reader)

Stop solution (e.g., 0.12M HCl)

Procedure:

Preparation: Prepare serial dilutions of the test compound (PI-88) in the reaction buffer.

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of heparanase to

each well. Then, add the different concentrations of PI-88 to the respective wells. A control

well should contain the enzyme with the vehicle used to dissolve PI-88. Incubate at room

temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the

enzyme.

Enzymatic Reaction: Initiate the reaction by adding the heparan sulfate substrate to all wells.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for

enzymatic cleavage of the substrate.

Reaction Termination: Stop the reaction by adding a stop solution.

Detection: Add the detection reagent. For a colorimetric assay using WST-1, the product of

the enzymatic reaction will reduce the tetrazolium salt, leading to a color change. For an

ELISA-based assay, the amount of biotinylated heparan sulfate bound to the plate is

detected.

Measurement: Read the absorbance at the appropriate wavelength using a microplate

reader.

Calculation: The percentage of heparanase inhibition is calculated by comparing the signal

from the wells with the inhibitor to the control well (enzyme and substrate without inhibitor).
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In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol describes a common in vivo method to assess the effect of a compound on the

formation of new blood vessels.

Objective: To evaluate the pro- or anti-angiogenic effects of a test compound in a living

organism.

Materials:

Matrigel (a basement membrane matrix)

Test compound (PI-88)

Pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control

Vehicle control

Experimental animals (e.g., immunodeficient mice)

Syringes and needles

Surgical tools for plug excision

Hemoglobin assay kit or materials for immunohistochemical analysis (e.g., anti-CD31

antibody)

Procedure:

Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the test compound (PI-88),

positive control (bFGF/VEGF), or vehicle control with the liquid Matrigel.

Subcutaneous Injection: Anesthetize the mice. Inject the Matrigel mixture subcutaneously

into the flank of the mice. The Matrigel will solidify at body temperature, forming a "plug".

Incubation Period: Allow the plug to remain in the mice for a specified period (e.g., 7-14

days) to allow for blood vessel infiltration.

Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
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Quantification of Angiogenesis:

Hemoglobin Assay: Homogenize the excised plugs and measure the hemoglobin content

using a colorimetric assay. The amount of hemoglobin is proportional to the extent of blood

vessel formation.

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them.

Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to

visualize the blood vessels. The vessel density can then be quantified using microscopy

and image analysis software.

Analysis: Compare the extent of angiogenesis in the plugs containing PI-88 to the vehicle

control and the positive control.
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Caption: Mechanism of action of PI-88 in inhibiting angiogenesis.

Experimental Workflow: Heparanase Inhibition Assay
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Click to download full resolution via product page

Caption: Workflow for the in vitro heparanase inhibition assay.
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Caption: Comparison of PI-88 and alternatives for HCC adjuvant therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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